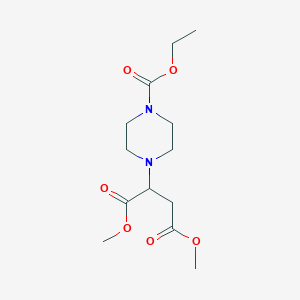

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

Description

Properties

IUPAC Name |

dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUBSSZILWIBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Protocol

In a representative procedure:

- Reactants : Ethyl 2-(piperazin-1-yl)acetate (1 equiv.), dimethyl bromosuccinate (1.4 equiv.).

- Base : Potassium carbonate (3 equiv.).

- Solvent : Tetrahydrofuran (THF)/acetone (3:2 v/v).

- Conditions : Reflux at 60–65°C for 24 hours.

- Workup : Filtration, concentration, and recrystallization in ethanol.

- Yield : 60% after purification.

Mechanistic Insight : The piperazine nitrogen attacks the electrophilic carbon of the bromosuccinate, displacing bromide. The use of a polar aprotic solvent (THF) enhances nucleophilicity, while acetone aids in solubilizing inorganic salts.

Optimization of Leaving Groups

Comparative studies indicate that tosyloxy derivatives outperform bromo analogs in reactivity due to superior leaving-group ability. For example, substituting bromosuccinate with tosyloxysuccinate increases yields to 72–78% under identical conditions. However, tosylates require anhydrous conditions to prevent hydrolysis.

Michael Addition-Based Strategies

Michael addition of piperazine to α,β-unsaturated esters offers an alternative pathway.

Base-Catalyzed Conjugate Addition

- Reactants : Dimethyl acetylenedicarboxylate (1.2 equiv.), 4-(ethoxycarbonyl)piperazine (1 equiv.).

- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv.).

- Solvent : Methanol.

- Conditions : 60°C for 2 hours.

- Yield : 85% (crude), 76% after recrystallization.

Advantages : This method avoids the use of hazardous alkylating agents and proceeds under mild conditions. The DBU catalyzes the deprotonation of piperazine, enhancing its nucleophilic attack on the electron-deficient alkyne.

Enzymatic and Catalytic Approaches

Recent patents highlight innovations in catalytic systems for improved regioselectivity.

Palladium-Catalyzed Coupling

A patent describes the use of palladium carbene complexes to mediate the coupling of halogenated succinates with piperazine derivatives:

- Catalyst : Pd(OAc)₂ with tricyclohexylphosphine.

- Solvent : Dimethylformamide (DMF).

- Conditions : 100°C for 12 hours under nitrogen.

- Yield : 68% with >95% purity.

Limitations : High catalyst loading (5 mol%) and sensitivity to moisture limit scalability.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or methanol is standard. Patents further describe solvent-antisolvent systems (e.g., methanol/water) to isolate high-purity product (>99.5% by HPLC).

Spectroscopic Data

- ¹H NMR (CD₃OD, 500 MHz): δ 4.17 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.61 (s, 2H, succinate CH₂), 2.58 (br s, 8H, piperazine CH₂).

- IR : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 60 | 98 | Moderate | High |

| Michael Addition | 76 | 99 | High | Moderate |

| Palladium Catalysis | 68 | 95 | Low | Low |

Key Findings :

- Michael addition offers the best balance of yield and scalability.

- Palladium-mediated methods, while innovative, are economically unviable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are alcohols and amines.

Substitution: The products vary depending on the nucleophile used but can include esters and amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H18N2O4

- Molecular Weight : 250.28 g/mol

- CAS Number : Not available in the provided sources

The compound features a dimethyl succinate backbone, which is known for its role in drug design due to its ability to enhance solubility and bioavailability.

Scientific Research Applications

-

Pharmacological Research

- Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with defective DNA repair mechanisms. They enhance the efficacy of chemotherapy and radiotherapy by preventing DNA repair in cancer cells, leading to increased cell death .

-

Anticancer Activity

- Research indicates that compounds containing piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, derivatives similar to dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate have shown promise in targeting human colon cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

-

Neuropharmacological Effects

- The compound's structural characteristics suggest potential interactions with neurotransmitter systems, particularly in modulating anxiety and mood disorders. Studies on related piperazine compounds indicate they may act as antagonists at cannabinoid receptors, which are implicated in anxiety regulation .

Data Tables

Case Studies

-

PARP Inhibition in Cancer Therapy

- A study demonstrated that compounds structurally related to dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate effectively inhibited PARP activity in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents. This suggests a promising avenue for further development as a therapeutic agent in oncology .

- Cytotoxicity Assessment

-

Neuropharmacological Studies

- Preliminary investigations into the neuropharmacological effects of piperazine derivatives have shown that they can influence neurotransmitter levels, suggesting potential applications in treating anxiety and depression .

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-(4-(methoxycarbonyl)piperazin-1-yl)succinate

- Dimethyl 2-(4-(propoxycarbonyl)piperazin-1-yl)succinate

- Dimethyl 2-(4-(butoxycarbonyl)piperazin-1-yl)succinate

Uniqueness

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate (CAS No. 893762-44-2) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is characterized by a piperazine ring which is known for its versatility in medicinal chemistry. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it suitable for various biological applications.

The biological activity of dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is primarily attributed to its interaction with specific biological targets. Similar compounds have shown the following mechanisms:

- Enzyme Inhibition : Compounds with piperazine moieties often inhibit enzymes involved in critical biochemical pathways, including kinases and phosphatases.

- Receptor Modulation : This compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to inflammation and cancer .

Biological Activities

Research indicates that dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various pathogenic bacteria .

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammatory responses by modulating cytokine production .

Antimicrobial Evaluation

A study synthesized several derivatives of piperazine, including dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, and evaluated their antimicrobial activity against common pathogens. The results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro assays were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The findings indicated that at concentrations around 50 µM, the compound reduced cell viability by approximately 70% in HeLa cells, showcasing its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 339.39 g/mol |

| Solubility | Soluble in organic solvents |

| Bioavailability | Moderate (dependent on formulation) |

These properties indicate that while the compound has favorable characteristics for drug development, further optimization may enhance its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. For example, the ethoxycarbonyl group can be introduced via carbamate formation using ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Subsequent succinate esterification may employ DCC/DMAP-mediated coupling or acid-catalyzed transesterification. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the piperazine ring substitution pattern and ester linkages. Aromatic protons in the piperazine derivatives appear as distinct multiplets (δ 2.5–3.5 ppm for piperazine protons, δ 4.0–4.3 ppm for ester methoxy groups) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) can assess purity. Mobile phases often combine methanol/water or acetonitrile/buffer systems (e.g., sodium acetate pH 4.6) to resolve polar impurities .

Q. How can researchers evaluate the hydrolytic stability of the ethoxycarbonyl and succinate ester groups under physiological conditions?

- Methodological Answer : Accelerated stability studies in pH 7.4 phosphate buffer at 37°C, with periodic sampling over 24–72 hours, can monitor degradation via HPLC or LC-MS. Kinetic analysis (e.g., first-order degradation constants) helps predict shelf-life. Structural modifications, such as replacing labile esters with amides, may improve stability .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives or optimize synthetic pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can predict reaction energetics and transition states. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation. Software like Gaussian or ORCA enables these simulations .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields under identical conditions?

- Methodological Answer : Systematic factorial design (e.g., 2 factorial experiments) can identify critical variables (e.g., temperature, catalyst loading). For instance, varying reaction temperature (±10°C) and stirring rate (±200 rpm) in a controlled DOE (Design of Experiments) setup isolates confounding factors. Statistical tools (ANOVA, Pareto charts) prioritize variables for optimization .

Q. How can researchers leverage chemical software to manage complex reaction data and predict physicochemical properties?

- Methodological Answer : Tools like Schrödinger’s Maestro or ACD/Labs enable virtual screening of derivatives for solubility, logP, and bioavailability. Machine learning models trained on existing datasets (e.g., PubChem) predict reaction outcomes or toxicity. Secure data management platforms (e.g., LabArchives) ensure reproducibility and compliance with FAIR principles .

Q. What advanced analytical methods are suitable for studying metabolic byproducts or degradation pathways of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS identifies metabolites via fragmentation patterns. Isotopic labeling (e.g., C or H) tracks metabolic pathways in vitro (e.g., liver microsomes). Reactive intermediates (e.g., radicals) can be detected using spin-trapping agents (e.g., DMPO) in EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.